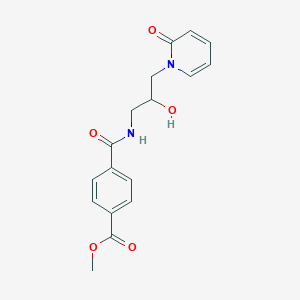
methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a pyridinone moiety through a hydroxypropyl carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoate ester, followed by the introduction of the hydroxypropyl group and subsequent coupling with the pyridinone derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction times and conditions. This method allows for better control over the reaction parameters and can lead to more efficient and scalable production processes.
化学反应分析
Types of Reactions
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.
科学研究应用
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate: shares similarities with other benzoate esters and pyridinone derivatives.
Ethyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-((2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)carbamoyl)phenylacetate: Similar structure with a phenylacetate group instead of a benzoate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
属性
IUPAC Name |
methyl 4-[[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-24-17(23)13-7-5-12(6-8-13)16(22)18-10-14(20)11-19-9-3-2-4-15(19)21/h2-9,14,20H,10-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMEUWOXQYQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

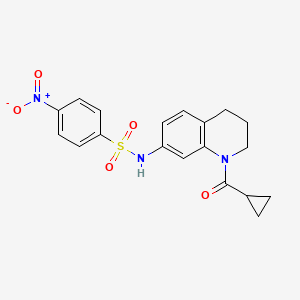
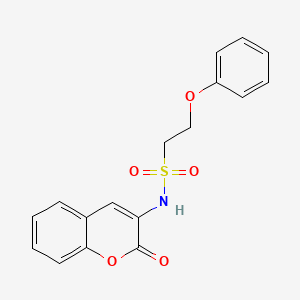
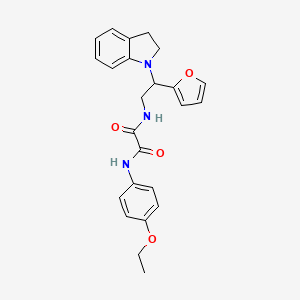
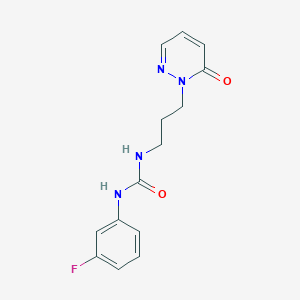
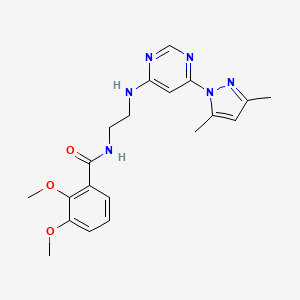
![10-methyl-3-propyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2830339.png)
![1-Methyl-3-([methyl(phenyl)amino]carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2830341.png)
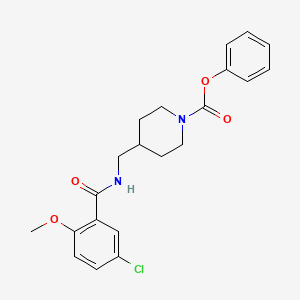
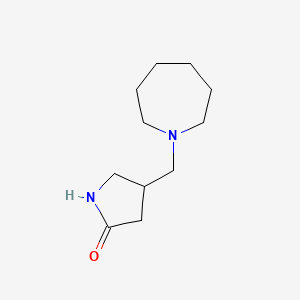
![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2830346.png)
![5-[5-Fluoro-2-(oxiran-2-ylmethoxy)phenyl]-1-methylpyrazole](/img/structure/B2830347.png)
![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2830349.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B2830350.png)
